4-[2-(Pyridin-3-yl)-1,3-thiazol-4-yl]butan-1-amine
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Overview
Description
4-[2-(Pyridin-3-yl)-1,3-thiazol-4-yl]butan-1-amine is a heterocyclic compound that contains both a pyridine and a thiazole ring. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities. The presence of both nitrogen and sulfur in the thiazole ring can contribute to a variety of chemical reactivities and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Pyridin-3-yl)-1,3-thiazol-4-yl]butan-1-amine typically involves the formation of the thiazole ring followed by the attachment of the pyridine moiety. One common method involves the cyclization of a suitable precursor containing both sulfur and nitrogen atoms. For example, the reaction of 2-aminothiophenol with α-haloketones can yield thiazole derivatives . The pyridine ring can then be introduced through various coupling reactions, such as the Suzuki or Heck coupling .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and solvents that are recyclable and environmentally friendly is often considered to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-[2-(Pyridin-3-yl)-1,3-thiazol-4-yl]butan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitutions can occur on both the pyridine and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are commonly used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted thiazole and pyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Industry: Used in the synthesis of dyes, biocides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[2-(Pyridin-3-yl)-1,3-thiazol-4-yl]butan-1-amine involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . The pyridine ring can also interact with nucleic acids and proteins, further contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
4-[2-(Pyridin-3-yl)-1,3-thiazol-4-yl]butan-1-amine is unique due to the combination of the pyridine and thiazole rings, which can provide a broader range of biological activities compared to compounds containing only one of these rings. This dual functionality can make it a versatile compound for various applications in medicinal chemistry and other fields .
Properties
CAS No. |
173838-97-6 |
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Molecular Formula |
C12H15N3S |
Molecular Weight |
233.33 g/mol |
IUPAC Name |
4-(2-pyridin-3-yl-1,3-thiazol-4-yl)butan-1-amine |
InChI |
InChI=1S/C12H15N3S/c13-6-2-1-5-11-9-16-12(15-11)10-4-3-7-14-8-10/h3-4,7-9H,1-2,5-6,13H2 |
InChI Key |
DSLCPCLPMOYGPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=CS2)CCCCN |
Origin of Product |
United States |
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